4-(2-cyanoacetyl)benzoic Acid
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Overview
Description
4-(2-Cyanoacetyl)benzoic acid, also known as 2-cyano-4-formylbenzoic acid, is a solid powder that ranges from white to light yellow in color. It has a specific odor and is stable at room temperature. This compound is not soluble in water but can dissolve in organic solvents such as ethanol and dimethyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Cyanoacetyl)benzoic acid can be synthesized through various organic synthesis methods. One common method involves the cyanoacetylation of benzoic acid derivatives. The reaction typically requires the use of appropriate raw materials and reaction conditions, such as the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates .
Industrial Production Methods
In industrial settings, the production of this compound often involves the treatment of benzyl chloride with anhydrous sodium carbonate in water, followed by the gradual addition of potassium permanganate solution . This method ensures the efficient production of the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyanoacetyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the cyano group to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions often require specific conditions, such as controlled temperatures and solvents like ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines .
Scientific Research Applications
4-(2-Cyanoacetyl)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-cyanoacetyl)benzoic acid involves its ability to participate in various chemical reactions due to the presence of the cyano and acetyl groups. These functional groups enable the compound to interact with molecular targets and pathways, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
Similar Compounds
4-Cyanoacetyl-benzoic acid: Shares similar structural features and chemical properties.
2-Cyano-4-formylbenzoic acid: Another name for the same compound, highlighting its structural components.
Uniqueness
4-(2-Cyanoacetyl)benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and form diverse biologically active compounds. This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-(2-cyanoacetyl)benzoic acid |
InChI |
InChI=1S/C10H7NO3/c11-6-5-9(12)7-1-3-8(4-2-7)10(13)14/h1-4H,5H2,(H,13,14) |
InChI Key |
LUCHDLJFXRDNOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC#N)C(=O)O |
Origin of Product |
United States |
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